4-(4-Hydroxyphenyl)benzyl alcohol chemical properties and structure
4-(4-Hydroxyphenyl)benzyl alcohol chemical properties and structure
An In-depth Technical Guide to 4-(4-Hydroxyphenyl)benzyl Alcohol: Chemical Properties, Structure, and Applications
Abstract
4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-(hydroxymethyl)phenol or gastrodigenin, is a bifunctional organic compound belonging to the class of phenolic alcohols.[1][2] It possesses a unique structure featuring both a phenolic hydroxyl group and a benzylic alcohol group, which imparts a versatile range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its significant applications, particularly its role as a key intermediate in organic synthesis and its emerging importance in drug development and materials science, underpinned by its intrinsic antioxidant, anti-inflammatory, and neuroprotective properties.[3][4][5] This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug discovery, offering field-proven insights and detailed methodologies.
Chemical Identity and Structure
4-(4-Hydroxyphenyl)benzyl alcohol is a simple yet pivotal molecule whose utility is derived directly from its structure. Understanding its fundamental identity is crucial for its effective application.
Nomenclature and Key Identifiers
The compound is recognized by several names and registry numbers across various chemical databases and regulatory bodies, which is critical for unambiguous identification in research and commerce.
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IUPAC Name : 4-(hydroxymethyl)phenol[1]
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Synonyms : p-Hydroxybenzyl alcohol, Gastrodigenin, 4-Methylolphenol, (4-Hydroxyphenyl)methanol[1][2][6]
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PubChem CID : 125[1]
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Molecular Formula : C₇H₈O₂[2]
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InChI Key : BVJSUAQZOZWCKN-UHFFFAOYSA-N[2]
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Canonical SMILES : C1=CC(=CC=C1CO)O[2]
Molecular Architecture
The structure of 4-(4-Hydroxyphenyl)benzyl alcohol consists of a benzene ring substituted at the C1 and C4 (para) positions. One substituent is a hydroxymethyl group (-CH₂OH), classifying it as a benzyl alcohol derivative. The other is a hydroxyl group (-OH), classifying it as a phenol.[2] This dual functionality is the cornerstone of its chemical versatility, allowing it to undergo reactions characteristic of both alcohols and phenols. The para-substitution pattern influences its electronic properties, reactivity, and the geometry of molecules derived from it.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological environments. These parameters are essential for designing experiments, developing formulations, and ensuring safe handling.
Data Summary
The key physicochemical data for 4-(4-Hydroxyphenyl)benzyl alcohol are summarized in the table below. It is important to note that values such as melting point can vary slightly depending on the purity of the sample and the measurement technique.[1][5][6][8]
| Property | Value | Source(s) |
| Appearance | White to pink or beige crystalline powder | [1][6][8] |
| Melting Point | 114-122 °C (lit.) | [5][8] |
| Boiling Point | ~252 °C at 760 mmHg | [1][6][9] |
| Water Solubility | 6.7 g/L at 20 °C | [2][6] |
| Other Solubilities | Soluble in DMSO, methanol, dioxane, and 1N NaOH | [2][3][10] |
| pKa | 9.82 (phenolic hydroxyl) at 25 °C | [6] |
| LogP | 0.21 - 0.25 | [1][8][9] |
| Density | ~1.2 g/cm³ | [5][6] |
Interpretation for Application Development
The compound's moderate water solubility, enhanced by its two polar hydroxyl groups, allows for its use in aqueous systems, although its solubility is significantly greater in polar organic solvents like methanol and DMSO.[3][10] The LogP value of approximately 0.2 indicates a relatively hydrophilic nature, which is a critical parameter in drug design for predicting absorption and distribution. The acidic nature of the phenolic hydroxyl group (pKa 9.82) means it can be readily deprotonated under basic conditions, a property often exploited in synthesis to increase nucleophilicity.[6] The compound is noted to be sensitive to light and air, necessitating proper storage conditions to prevent degradation.[2][6]
Synthesis and Reactivity
The synthesis of 4-(4-Hydroxyphenyl)benzyl alcohol is well-established, with several methods available for its preparation. Its reactivity is governed by the distinct properties of its phenolic and benzylic hydroxyl groups.
Common Synthetic Pathways
A prevalent and efficient method for synthesizing 4-(4-Hydroxyphenyl)benzyl alcohol is the reduction of 4-hydroxybenzaldehyde. This transformation is typically achieved with high yield and selectivity using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[2] Catalytic hydrogenation is another viable industrial method.[2] An alternative route involves the base-catalyzed reaction of phenol with formaldehyde, though this can lead to a mixture of ortho and para isomers and polymerization products if conditions are not carefully controlled.[11][12]
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Dissolution : Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling : Cool the solution to 0 °C using an ice bath to manage the exothermic reaction.
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Addition of Reductant : Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the stirred solution in small portions. The slow addition is crucial to control the reaction rate and prevent excessive foaming.
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Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress via Thin Layer Chromatography (TLC).
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Quenching : Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~6).
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Extraction : Remove the organic solvent under reduced pressure. Extract the resulting aqueous residue multiple times with a suitable organic solvent, such as ethyl acetate.
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Washing & Drying : Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography or recrystallization to obtain pure 4-(4-Hydroxyphenyl)benzyl alcohol.
Caption: Workflow for the synthesis of 4-(4-hydroxyphenyl)benzyl alcohol.
Key Chemical Reactions
The bifunctional nature of the molecule allows for selective reactions.
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Oxidation : The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 4-hydroxybenzaldehyde, a valuable intermediate, using mild oxidizing agents like platinum-on-carbon with oxygen.[13]
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Esterification/Etherification : Both the benzylic and phenolic hydroxyl groups can undergo esterification and etherification. Selective reaction is possible by choosing appropriate protecting group strategies and reaction conditions. For example, Williamson ether synthesis can be performed on the more acidic phenolic hydroxyl under basic conditions.[13]
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Polymerization : It can serve as a monomer for the synthesis of polymers, such as poly(4-hydroxybenzyl alcohol), through enzyme-catalyzed reactions.[7]
Spectroscopic Characterization
The structure of 4-(4-Hydroxyphenyl)benzyl alcohol is unequivocally confirmed by a combination of spectroscopic techniques.
| Technique | Characteristic Features |
| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets, one at ~6.8 ppm (protons ortho to -OH) and one at ~7.2 ppm (protons ortho to -CH₂OH).[14][15]- Benzylic protons (-CH₂OH): A singlet at ~4.5 ppm.[14][15]- Hydroxyl protons (-OH, -CH₂OH): Broad singlets, chemical shift is solvent and concentration dependent; can be exchanged with D₂O.[16] |
| ¹³C NMR | - Aromatic carbons: 4 distinct signals in the ~115-157 ppm range.[17]- Benzylic carbon (-CH₂OH): A signal around 64 ppm.[17] |
| IR Spectroscopy | - Broad O-H stretching band: ~3200-3500 cm⁻¹ (due to hydrogen bonding of both hydroxyl groups).[1][16][18]- C-O stretching band: ~1230 cm⁻¹ (phenolic) and ~1010 cm⁻¹ (primary alcohol).[16]- Aromatic C=C stretching: ~1500-1600 cm⁻¹.[16]- Aromatic C-H bending: ~830 cm⁻¹ (indicative of para-substitution). |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 124.[1]- Key Fragments: Loss of H₂O (m/z = 106), loss of CH₂OH (m/z = 93), tropylium-like ion (m/z = 107).[1] |
Applications in Research and Drug Development
The utility of 4-(4-Hydroxyphenyl)benzyl alcohol extends from a fundamental building block in organic chemistry to a pharmacologically active agent and a component of advanced therapeutic systems.
Pharmaceutical Intermediate and Precursor
Its primary application is as a versatile intermediate.[6][19] It is a precursor for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyestuffs.[8] Its defined structure and reactive handles make it an ideal starting point for multi-step syntheses.
Inherent Pharmacological Activities
Research has demonstrated that 4-(4-Hydroxyphenyl)benzyl alcohol itself possesses several beneficial biological properties. It is the active aglycone metabolite of gastrodin, a compound found in the traditional medicinal plant Gastrodia elata.[3]
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Anti-inflammatory and Antioxidant Effects : It has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, suggesting potent anti-inflammatory and antioxidant capabilities.[3][20]
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Neuroprotective Effects : Studies indicate it can reduce infarct volume in models of focal cerebral ischemia, suggesting a neuroprotective role, potentially by attenuating apoptosis.[3][5]
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Anti-angiogenic Activity : The compound has been observed to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[5][20]
Advanced Drug Delivery Systems
The unique properties of 4-(4-Hydroxyphenyl)benzyl alcohol make it an attractive component for designing sophisticated drug delivery systems.[4]
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Biodegradable Nanoparticles : It can be incorporated into the backbone of biodegradable polymers, such as copolyoxalates (e.g., HPOX). Upon degradation of the nanoparticle carrier in the body, the therapeutically active 4-(4-Hydroxyphenyl)benzyl alcohol is released along with the primary drug, potentially creating a synergistic effect.[4][7]
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Prodrug Linkers : The benzylic alcohol can act as a linker to attach a drug molecule. This creates a prodrug that is inactive until a specific physiological trigger (e.g., an enzyme) cleaves the linker, releasing the active drug at the target site. This strategy can improve drug stability, solubility, and targeting.[4]
Caption: Role of 4-HBA as a cleavable, therapeutic linker in a prodrug system.
Safety, Handling, and Storage
As a laboratory chemical, 4-(4-Hydroxyphenyl)benzyl alcohol requires appropriate handling to ensure safety.
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Hazards : It is classified as an irritant, potentially causing eye, skin, and respiratory tract irritation.[1][8]
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Handling : Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
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Storage : The compound is sensitive to light and air.[6] It should be stored in a tightly sealed container in a cool, dry, dark place. Recommended storage temperatures vary by supplier but are often cited as below +30°C or refrigerated (2-8°C).[2][6]
Conclusion
4-(4-Hydroxyphenyl)benzyl alcohol is a compound of significant scientific and commercial interest. Its straightforward structure, featuring two distinct and reactive hydroxyl groups, makes it a valuable and versatile building block in organic synthesis. Beyond its role as a chemical intermediate, its inherent pharmacological properties as an antioxidant, anti-inflammatory, and neuroprotective agent are driving its exploration in drug development. Its incorporation into advanced drug delivery systems as a therapeutic linker or as part of a biodegradable polymer backbone highlights the innovative potential of this molecule. A thorough understanding of its chemical properties, reactivity, and biological activity is paramount for harnessing its full potential in creating novel materials and next-generation therapeutics.
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